Diethyl (4-chloro-2-nitroanilino)methylphosphonate
Overview
Description
Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism Of Action
Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, Diethyl (4-chloro-2-nitroanilino)methylphosphonate disrupts cellular signaling pathways and can lead to changes in cellular behavior.
Biochemical And Physiological Effects
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit cell growth and induce apoptosis. In immune cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to modulate cytokine production and cell activation. In neurons, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to affect synaptic plasticity and learning and memory.
Advantages And Limitations For Lab Experiments
One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. Diethyl (4-chloro-2-nitroanilino)methylphosphonate is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate in combination with other drugs to enhance its therapeutic potential. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.
Scientific Research Applications
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.
properties
CAS RN |
193698-88-3 |
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Product Name |
Diethyl (4-chloro-2-nitroanilino)methylphosphonate |
Molecular Formula |
C11H16ClN2O5P |
Molecular Weight |
322.68 g/mol |
IUPAC Name |
4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
QLWBKMAVIJATAE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
synonyms |
DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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